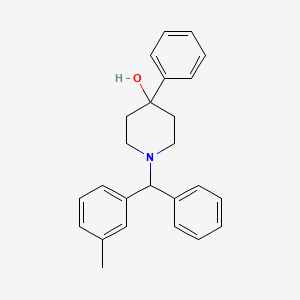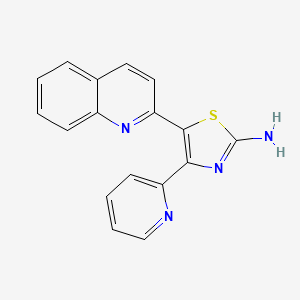
4-Phenyl-5-(4-piperidyl)-3-isoxazolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the use of hydroximinoyl chlorides and iodinated terminal alkynes . These reactions typically occur under mild conditions, such as room temperature, and often employ catalysts like gold or platinum .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters, are crucial for efficient production.
Chemical Reactions Analysis
4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like halogen acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol can be compared with other similar compounds, such as:
4-Phenyl-5-piperidin-4-yl-isoxazol-3-yl benzoic acid: This compound has a similar isoxazole core but with a benzoic acid moiety, which may impart different biological activities.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound contains a fluorine atom and a benzisoxazole structure, which can influence its pharmacological properties.
The uniqueness of 4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-phenyl-5-piperidin-4-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C14H16N2O2/c17-14-12(10-4-2-1-3-5-10)13(18-16-14)11-6-8-15-9-7-11/h1-5,11,15H,6-9H2,(H,16,17) |
InChI Key |
QTEBXBALJGPXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C(=O)NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Morpholin-4-yl-benzo[h]chromen-2-one](/img/structure/B10844339.png)
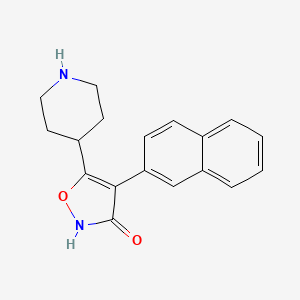
![4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10844350.png)
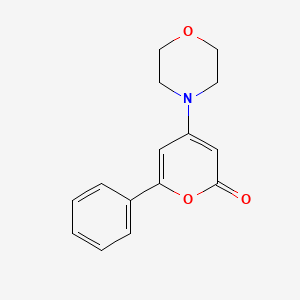


![4-Phenyl-benzo[b]thiophene-2-carboxamidine](/img/structure/B10844368.png)
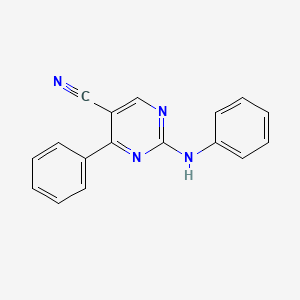

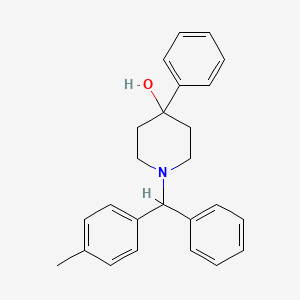
![4-phenyl-4-[1H-imidazol-2-yl]-piperidine](/img/structure/B10844385.png)

